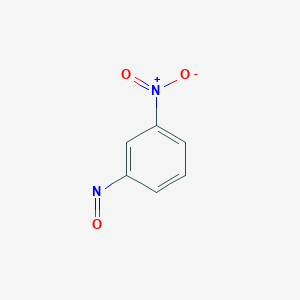

1-Nitro-3-nitrosobenzene

Übersicht

Beschreibung

1-Nitro-3-nitrosobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Synthesis of Dyes and Pigments :

- The compound is utilized as an intermediate in the production of azo dyes. Azo compounds are significant in the textile industry due to their vibrant colors and stability. The incorporation of 1-nitro-3-nitrosobenzene into azo dye synthesis enhances the color properties and stability of the final product.

-

Pharmaceutical Intermediates :

- It serves as a precursor for synthesizing various pharmaceutical compounds. The nitro and nitroso groups can be transformed into amines or other functional groups through reduction reactions, facilitating the development of biologically active molecules.

Analytical Chemistry Applications

-

Spectroscopic Analysis :

- This compound is often used in spectroscopic studies due to its distinct absorption characteristics. It can be analyzed using UV-Vis spectroscopy to determine concentration levels in solutions, which is crucial for environmental monitoring and quality control in chemical manufacturing.

-

Chromatographic Techniques :

- The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques, allowing for the separation and quantification of nitro compounds in complex mixtures. This application is vital for assessing contamination levels in environmental samples.

Biological Studies

-

Toxicological Research :

- Studies have indicated that this compound exhibits cytotoxic effects on various cell lines, making it a candidate for toxicological assessments. Understanding its mechanisms of action can provide insights into potential health risks associated with exposure to nitro compounds.

-

Investigating Nitrosation Reactions :

- The compound plays a role in studying nitrosation reactions, which are significant in the formation of carcinogenic compounds in biological systems. Research on its behavior under physiological conditions contributes to understanding the implications of nitroso compounds in cancer biology.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound as an intermediate for synthesizing a series of azo dyes with enhanced thermal stability and colorfastness properties. The resulting dyes showed improved performance in textile applications compared to traditional azo compounds.

Case Study 2: Toxicological Assessment

Research involving the exposure of mammalian cell lines to varying concentrations of this compound revealed dose-dependent cytotoxicity and genotoxic effects. These findings underscore the importance of evaluating nitro compounds' safety profiles in pharmaceuticals and industrial applications.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group in 1-nitro-3-nitrosobenzene is susceptible to reduction under various conditions. Common reducing agents like hydrogen/palladium or iron/HCl typically reduce nitro groups to amines. The nitroso group may concurrently undergo reduction or participate in condensation reactions.

-

Catalytic Hydrogenation :

Using H₂/Pd in ethanol, the nitro group reduces to an amine, yielding 3-nitrosoaniline as an intermediate. Further reduction of the nitroso group could produce 1,3-diaminobenzene . -

Acidic Reduction (Bechamp) :

Fe/HCl preferentially reduces the nitro group to an amine while leaving the nitroso group intact .

Electrophilic Substitution

The electron-withdrawing nitro (-NO₂) and nitroso (-NO) groups deactivate the benzene ring, directing incoming electrophiles to the remaining meta and para positions.

| Reaction Type | Conditions | Product | Directing Effect |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 1-Nitro-3-nitroso-5-nitrobenzene | Meta/para to existing groups |

| Sulfonation | H₂SO₄ (fuming), 100°C | 1-Nitro-3-nitroso-5-sulfobenzoic acid |

Note: Multiple substitutions are sterically and electronically hindered due to strong deactivation .

Condensation Reactions

The nitroso group participates in condensation reactions with active methylene compounds (e.g., phenylacetonitrile) via the Ehrlich-Sachs reaction , forming imine derivatives :

Cycloaddition Reactions

The nitroso group acts as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., 1,3-butadiene), producing bicyclic adducts :

Oxidation and Tautomerism

The nitroso group exhibits tautomerism with its oxime form under acidic or basic conditions. Oxidation with peroxides converts the nitroso group to nitro, yielding 1,3-dinitrobenzene :

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition, releasing NOₓ gases and forming polymeric residues.

| Parameter | Value | Conditions |

|---|---|---|

| ΔH decomposition | -3038.70 ± 1.90 kJ/mol | Solid phase, NIST data |

| Major products | NO, CO, benzene derivatives | Inert atmosphere, 250°C |

Biological Metabolism

In mammalian systems, nitro groups are reduced to amines via cytochrome P450 enzymes, while nitroso groups form conjugates with glutathione or undergo further oxidation :

Comparative Reactivity

The compound’s reactivity diverges from its isomers due to steric and electronic effects:

| Property | This compound | 1-Nitro-2-nitrosobenzene | 1-Nitro-4-nitrosobenzene |

|---|---|---|---|

| Reduction rate (Fe/HCl) | Moderate | Fast | Slow |

| Electrophilic substitution | Meta-dominated | Ortho/para | Para-dominated |

| Thermal stability | High | Moderate | Low |

Eigenschaften

IUPAC Name |

1-nitro-3-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-7-5-2-1-3-6(4-5)8(10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQKNNCVTAXLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169034 | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17122-21-3 | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17122-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017122213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.